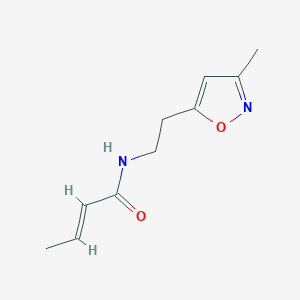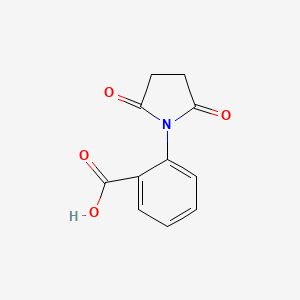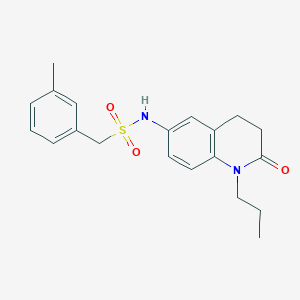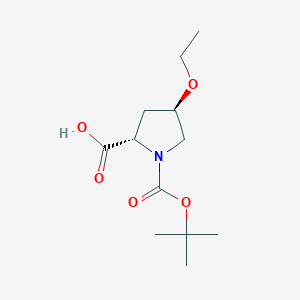
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide, commonly known as MIPEP or MIBE, is a small molecule inhibitor that targets the mitochondrial peptidase, a protease involved in the processing of mitochondrial proteins. MIPEP has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Mécanisme D'action
MIPEP targets the mitochondrial peptidase, a protease involved in the processing of mitochondrial proteins. By inhibiting the mitochondrial peptidase, MIPEP disrupts mitochondrial protein processing, leading to mitochondrial dysfunction and ultimately cell death in cancer cells. In neurodegenerative disorders, MIPEP protects against mitochondrial dysfunction and oxidative stress by reducing the accumulation of damaged proteins in the mitochondria. In metabolic disorders, MIPEP improves glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress in the liver.
Biochemical and Physiological Effects:
MIPEP has been shown to have various biochemical and physiological effects. In cancer cells, MIPEP induces apoptosis by disrupting mitochondrial protein processing and causing mitochondrial dysfunction. In neurodegenerative disorders, MIPEP protects against mitochondrial dysfunction and oxidative stress by reducing the accumulation of damaged proteins in the mitochondria. In metabolic disorders, MIPEP improves glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
MIPEP has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and modify. MIPEP has also been extensively studied for its potential therapeutic applications in various diseases. However, MIPEP also has limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. MIPEP also has potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for MIPEP research. In cancer research, MIPEP could be further studied for its potential as a cancer therapeutic in combination with other cancer treatments. In neurodegenerative disorder research, MIPEP could be further studied for its potential as a neuroprotective agent in various neurodegenerative disorders. In metabolic disorder research, MIPEP could be further studied for its potential as a therapeutic agent in various metabolic disorders. Additionally, the development of MIPEP analogs with improved solubility and specificity could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
MIPEP is synthesized through a multistep process involving the reaction of 3-methylisoxazole-5-carboxylic acid with ethylamine to form the corresponding amide. The amide is then subjected to a Horner-Wadsworth-Emmons reaction with but-2-enal to produce the final product, MIPEP.
Applications De Recherche Scientifique
MIPEP has been extensively studied for its potential therapeutic applications. In cancer research, MIPEP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MIPEP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disorder research, MIPEP has been shown to protect against mitochondrial dysfunction and oxidative stress in models of Parkinson's disease and Alzheimer's disease. MIPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In metabolic disorder research, MIPEP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. MIPEP has also been shown to reduce inflammation and oxidative stress in models of nonalcoholic fatty liver disease.
Propriétés
IUPAC Name |
(E)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-10(13)11-6-5-9-7-8(2)12-14-9/h3-4,7H,5-6H2,1-2H3,(H,11,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBHZAEBICYRU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455273.png)
![1-benzyl-2-hydroxy-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B2455274.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2455275.png)
![ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2455277.png)


![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2455287.png)



![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)